2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-3-7-4-8-10(12-5-9(15)16)13-6(2)14-11(8)17-7/h4H,3,5H2,1-2H3,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLXOOBNVHAQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid typically involves multi-step organic reactionsThe final step involves the coupling of the aminoacetic acid moiety to the thieno[2,3-d]pyrimidine core under specific reaction conditions, such as the use of coupling agents like diethylphosphorocyanidate (DEPC) and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values around 256 µg/mL .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest selective cytotoxicity against human cancer cells while sparing normal cells. For example, a related compound demonstrated promising results in inhibiting the growth of breast cancer cells .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar thieno[2,3-d]pyrimidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurodegenerative diseases like Alzheimer's . This suggests that 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid may have applications in treating such conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted by Borate et al. focused on synthesizing various thieno[2,3-d]pyrimidine derivatives and evaluating their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with low MIC values .
Case Study 2: Cytotoxicity Against Cancer Cells
In a comparative study of various thieno derivatives, researchers found that one compound demonstrated a significant reduction in cell viability in breast cancer cell lines compared to untreated controls. This highlights the potential of this compound as an anticancer agent .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
*Molecular weight calculated based on empirical formula.
Key Observations:
Linkage Type: Replacing the thioether (e.g., in ) with an aminoacetic acid group (target compound) improves hydrogen-bonding capacity, which may enhance binding affinity to polar active sites in kinases .
Chirality and Chain Length: The (R)-configured propanoic acid analog () introduces stereochemical complexity, which could either enhance selectivity or reduce metabolic stability compared to the shorter, achiral acetic acid chain .
Anticancer and Kinase Inhibition Potential
- The target compound’s thienopyrimidine core is structurally analogous to inhibitors of JAK1, EGFR, and CDK kinases, as seen in patented compounds (). Its aminoacetic acid group may mimic ATP’s phosphate moieties, a common feature in kinase inhibitors .
- In contrast, sulfonamide-functionalized thienopyrimidines (e.g., compounds 4a/4b in ) exhibit potent apoptotic activity in cancer cells but suffer from lower solubility due to aromatic sulfonamide groups .
Physicochemical and ADMET Properties
- Solubility : The acetic acid group in the target compound increases aqueous solubility (logP ~1.5 estimated) compared to methyl or ethyl esters (e.g., , logP ~2.8) .
- Metabolic Stability: Amino acid derivatives generally exhibit slower hepatic clearance than ester-containing analogs (), as seen in similar thienopyrimidines .
Biological Activity
The compound 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid is a derivative of thieno[2,3-d]pyrimidine, a class known for its diverse biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 268.36 g/mol
- CAS Number : 878709-05-8
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cell proliferation. Thieno[2,3-d]pyrimidine derivatives have been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. In vitro assays indicated that the compound could suppress pro-inflammatory cytokines and mediators, suggesting its utility in treating inflammatory diseases.
Anticancer Properties
The anticancer activity of thieno[2,3-d]pyrimidine derivatives has been documented in various cancer cell lines. For example, studies indicated that similar compounds exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective growth inhibition.
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 52.56 | |
| Control (Doxorubicin) | MDA-MB-231 | 0.1 |
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications in the thieno[2,3-d]pyrimidine core or substituents can enhance potency and selectivity against specific targets. For instance, the introduction of alkyl groups at specific positions has been associated with improved inhibitory effects on COX enzymes and enhanced cytotoxicity against cancer cells.
Case Studies
-
In Vivo Studies : In a rat model of adjuvant arthritis, thieno[2,3-d]pyrimidine derivatives demonstrated significant reduction in paw edema compared to control groups treated with standard NSAIDs.
- ED50 Values : The effective dose for anti-inflammatory action was noted to be significantly lower than that of traditional treatments.
- Cytotoxicity Assays : In vitro assays using the MTT method revealed that the thieno[2,3-d]pyrimidine derivatives had selective toxicity towards cancer cells while sparing normal cells.
Q & A
Q. What are the key structural features of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid, and how are they characterized?
The compound features a thieno[2,3-d]pyrimidine core substituted with ethyl and methyl groups at positions 6 and 2, respectively, and an aminoacetic acid moiety at position 3. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and hydrogen environments .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing .
Example data : For structurally similar compounds, NMR typically shows peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm) .
Q. What synthetic routes are commonly employed for thieno[2,3-d]pyrimidine derivatives, and what challenges arise?
Multi-step syntheses often involve:
Core Construction : Cyclization of thiophene and pyrimidine precursors (e.g., using thiourea or cyanamide derivatives).
Functionalization : Alkylation, amidation, or reductive amination to introduce substituents .
Challenges : Low yields due to steric hindrance from bulky groups (e.g., ethyl or aryl substituents) and side reactions during heterocycle formation .
Q. How is biological activity initially screened for this compound class?
- In vitro assays : Test enzyme inhibition (e.g., dihydrofolate reductase [DHFR] via spectrophotometric IC measurements) .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can synthetic contradictions (e.g., variable yields) be resolved in multi-step routes?
Methodology :
- Design of Experiments (DoE) : Optimize solvent polarity (e.g., acetonitrile vs. DMF), temperature (20–80°C), and catalyst loading .
- Intermediate Purification : Use column chromatography or recrystallization to remove byproducts .
Example : For reductive amination, sodium cyanoborohydride at pH 6 improved yields from 45% to 86% in related thienopyrimidines .
Q. What strategies validate mechanistic hypotheses for enzyme inhibition?
Q. How are structure-activity relationships (SAR) systematically explored?
Analog Synthesis : Vary substituents (e.g., replace ethyl with propyl or aryl groups).
Biological Testing : Compare IC values across analogs.
Computational Analysis : Correlate logP or polar surface area with activity .
Example : Ethyl and methyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .
Q. How are stability and degradation profiles assessed under physiological conditions?
Q. What advanced analytical methods resolve spectral contradictions (e.g., overlapping NMR peaks)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
